3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide
CAS No.: 895443-90-0
Cat. No.: VC5121844
Molecular Formula: C18H18N2O5S2
Molecular Weight: 406.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895443-90-0 |
|---|---|
| Molecular Formula | C18H18N2O5S2 |
| Molecular Weight | 406.47 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C18H18N2O5S2/c1-24-14-10-13-16(11-15(14)25-2)26-18(19-13)20-17(21)8-9-27(22,23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | YDKJFLDSBHMQLA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC |
Introduction
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound with a complex molecular structure. It features a benzenesulfonyl group and a benzothiazole derivative, which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is C24H31N3O5S2, and its molecular weight is approximately 505.7 g/mol, as reported by PubChem .
Chemical Identifiers:
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Molecular Formula: C24H31N3O5S2
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Molecular Weight: 505.7 g/mol
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PubChem CID: 24892147
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InChIKey: ZTPYFANKLQSSJF-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, requiring careful control of reaction conditions to achieve high yield and purity. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.
Biological Activities and Potential Applications
Preliminary studies suggest that 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide exhibits notable biological activities, making it a candidate for medicinal applications. Its potential as an antioxidant and antimicrobial agent positions it as a promising compound for further research in medicinal chemistry.
Related Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride | Similar sulfonamide and benzothiazole structures | Antioxidant and antimicrobial |
| N-Benzyl-2-[4-(aryl)-1H-triazol] derivatives | Contains triazole moiety instead of benzothiazole | Notable antioxidant properties |
| Sulfonamide-based anti-infectives | General structure includes sulfonamide groups | Broad-spectrum antimicrobial activity |
Research Findings and Future Directions
Interaction studies involving 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide are crucial for understanding its mechanism of action. These studies provide insights into how the compound could be optimized for better efficacy and safety profiles in therapeutic contexts.
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